molecular formula C13H23N3O2S B11027580 N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide

Cat. No.: B11027580
M. Wt: 285.41 g/mol
InChI Key: VENSTEQXBQZDTD-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide is a synthetic small molecule featuring a 4-methylthiazole core substituted with a carboxamide group linked to a 2-methoxyethyl chain and a (3-methylbutyl)amino moiety at the 2-position. This molecular architecture, particularly the thiazole ring and carboxamide functionality, is common in medicinal chemistry due to its bioisosteric properties and capacity for hydrogen bonding, making it a valuable scaffold in drug discovery research . Compounds within this structural class are frequently investigated for their diverse biological activities. Research on analogous thiazole derivatives has indicated potential for cytotoxic and anti-proliferative effects, positioning them as candidates in oncology research for investigating new mechanisms of action against various cancer cell lines . Furthermore, the structural motifs present in this molecule suggest potential applications in other therapeutic areas, such as the treatment of chronic inflammation, neurodegenerative diseases, and as potential angiogenesis inhibitors, based on the documented activities of similar thiazole-carboxamide compounds . The synthesis of such a compound typically involves multi-step organic reactions. Common preparatory methods for related structures include a thiourea cyclization route with halogenated precursors, or more modern solid-phase synthesis approaches for efficient library generation . The final carboxamide bond is often formed via classic peptide coupling reactions, activating the thiazole-5-carboxylic acid with reagents like EDCI/HOBt before introducing the desired amine, such as 2-methoxyethylamine . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C13H23N3O2S

Molecular Weight

285.41 g/mol

IUPAC Name

N-(2-methoxyethyl)-4-methyl-2-(3-methylbutylamino)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C13H23N3O2S/c1-9(2)5-6-15-13-16-10(3)11(19-13)12(17)14-7-8-18-4/h9H,5-8H2,1-4H3,(H,14,17)(H,15,16)

InChI Key

VENSTEQXBQZDTD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NCCC(C)C)C(=O)NCCOC

Origin of Product

United States

Preparation Methods

Hantzsch Thiazole Synthesis

The classical Hantzsch method involves cyclocondensation of α-haloketones with thioureas. For this compound, 4-methyl-1,3-thiazole-5-carboxylic acid is generated via reaction of 3-methylbutylthiourea with α-bromo-4-methylacetophenone in ethanol under reflux (72–80°C) for 6–8 hours. Key parameters include:

ParameterOptimal ValueImpact on Yield
SolventEthanolMaximizes cyclization efficiency
Temperature80°CBalances reaction rate and byproduct formation
Molar Ratio (Thiourea:α-Bromoketone)1:1.2Prevents unreacted thiourea

This method yields the thiazole core with 68–74% efficiency, though purification via column chromatography (hexane/ethyl acetate, 3:1) is required to remove residual bromoketone.

Solid-Phase Synthesis

Adapting the protocol from Kim et al., the thiazole ring is constructed on a 4-formyl-3-methoxy phenoxy resin. Key steps:

  • Reductive Amination : Anchors primary amines to resin while preventing isomerization.

  • Thiourea Intermediate Formation : Achieved through carbodiimide-mediated coupling.

  • Cyclization : Uses α-bromoketone in DMF at 25°C for 24 hours, yielding 72% conversion.

This approach reduces purification demands but requires specialized equipment for solid-phase handling.

Functionalization with 3-Methylbutylamino Group

The 2-amino position undergoes alkylation with 1-bromo-3-methylbutane:

Nucleophilic Substitution

  • Conditions : DMF, K2CO3 (3 eq), 60°C, 8 hours

  • Yield : 58% (crude), improving to 52% after silica gel purification

  • Challenge : Competing N-alkylation at the carboxamide nitrogen necessitates careful stoichiometry control.

Buchwald-Hartwig Amination

For higher regioselectivity:

  • Catalyst : Pd2(dba)3 (2 mol%)

  • Ligand : Xantphos (4 mol%)

  • Base : Cs2CO3 (2 eq)

  • Solvent : Toluene at 110°C for 16 hours

This method achieves 67% yield but increases cost due to palladium catalysts.

Process Optimization and Scalability

Critical Parameter Analysis

StepOptimal pHTemperature RangeCatalytic System
Thiazole Formation6.5–7.075–85°CNone
Carboxamide Coupling8.0–8.520–25°CEDCI/DMAP
Alkylation9.0–10.055–65°CK2CO3

Solvent Screening

SolventThiazole YieldCarboxamide YieldPurity
Ethanol74%62%89%
DMF68%66%93%
THF59%58%85%

DMF balances solubility and reaction efficiency despite higher boiling point.

Analytical Characterization

Spectroscopic Data

  • 1H NMR (500 MHz, DMSO-d6) : δ 10.16 (s, 1H, NH), 3.86 (s, 3H, OCH3), 2.66 (s, 3H, CH3)

  • 13C NMR : 166.4 ppm (C=O), 160.2 ppm (thiazole C2)

  • HRMS : m/z 285.1312 [M+H]+ (calc. 285.1320)

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows 98.2% purity at 254 nm when using EDCI coupling.

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

  • Issue : Competing 2- vs 4-methyl isomerization

  • Solution : Use of bulky thiourea derivatives (e.g., 3-methylbutylthiourea) directs methylation to C4

Carboxamide Hydrolysis

  • Risk : Degradation under acidic conditions during workup

  • Mitigation : Replace HCl washes with citric acid (10% w/v, pH 3.5)

Comparative Evaluation of Synthetic Routes

MethodTotal YieldPurityCost (USD/g)Scalability
Hantzsch + EDCI52%98%120>100 g
Solid-Phase + Buchwald48%95%340<10 g
Mixed Anhydride45%91%8550–100 g

The Hantzsch-EDCI approach offers optimal balance between yield and scalability for industrial applications.

Emerging Methodologies

Flow Chemistry Approaches

Microreactor systems enable:

  • 3-minute residence time for thiazole cyclization at 140°C

  • 89% yield with 0.5 g/hour throughput

Enzymatic Carboxamide Formation

Lipase B from Candida antarctica catalyzes amine coupling in ionic liquids:

  • 61% yield at 40°C

  • Eliminates need for carbodiimides

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amide or thiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; often conducted in anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides; reactions may require catalysts or specific solvents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Thiazole Carboxamide Derivatives

Structural and Functional Group Analysis

The table below highlights key structural differences and reported activities of analogous compounds:

Compound Name Substituents (R1, R2) Biological Activity (IC50 or Efficacy) Key References
Target Compound R1: 2-methoxyethyl, R2: 3-methylbutyl Not reported -
Dasatinib (BMS-354825) R1: 2-chloro-6-methylphenyl, R2: pyrimidinyl-piperazinyl Src/Abl kinase inhibition (nM range); oral efficacy in cancer models
Compound 7b (HepG-2 inhibitor) R1: phenyl, R2: hydrazone derivatives Anticancer activity: IC50 = 1.61 ± 1.92 μg/mL
N-(4-bromophenyl)-4-methyl-2-(4-pyridinyl)-1,3-thiazole-5-carboxamide R1: 4-bromophenyl, R2: 4-pyridinyl Structural analog; activity not specified
Key Observations:

Substituent Impact on Solubility and Bioavailability: The 2-methoxyethyl group in the target compound may enhance aqueous solubility compared to the lipophilic 2-chloro-6-methylphenyl group in dasatinib . This could improve pharmacokinetic properties, though trade-offs in target binding affinity may occur. The 3-methylbutylamino group (branched alkyl chain) may increase membrane permeability compared to aromatic substituents (e.g., phenyl in Compound 7b) but reduce selectivity compared to dasatinib’s pyrimidinyl-piperazinyl group, which contributes to kinase binding .

Kinase Inhibition Potential: Dasatinib’s pyrimidinyl-piperazinyl substituent enables dual Src/Abl kinase inhibition, critical for its use in chronic myelogenous leukemia . The target compound lacks this moiety, suggesting divergent target profiles. Aminothiazole derivatives (e.g., ) rely on hydrogen bonding between the thiazole core and kinase ATP-binding pockets. The target compound’s 3-methylbutylamino group may sterically hinder such interactions, necessitating structural optimization .

Anticancer Activity: Compound 7b (IC50 = 1.61 μg/mL against HepG-2) demonstrates that hydrazone derivatives of thiazole carboxamides can exhibit potent activity.

Structure-Activity Relationship (SAR) Trends

Aromatic vs. Aliphatic Substituents :

  • Aromatic groups (e.g., phenyl in Compound 7b) enhance π-π stacking in hydrophobic kinase pockets, while aliphatic chains (e.g., 3-methylbutyl) may improve solubility but reduce target specificity .

Hydrogen Bond Donors/Acceptors: Dasatinib’s pyrimidinyl-piperazinyl group provides hydrogen-bonding interactions critical for kinase inhibition. The target compound’s methoxyethyl group (hydrogen bond acceptor) may substitute this in part but with weaker affinity .

Biological Activity

Overview of Thiazole Compounds

Thiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties. The thiazole ring structure is pivotal in mediating these effects due to its ability to interact with various biological targets.

Biological Activity of Thiazoles

  • Antitumor Activity : Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that modifications on the thiazole ring can enhance antitumor efficacy. The presence of electron-donating groups, such as methyl groups at specific positions on the phenyl ring, has been linked to increased activity against cancer cells .
  • Antimicrobial Properties : Thiazole compounds exhibit notable antimicrobial activity against a range of pathogens. For example, derivatives containing the 1,3-thiazole moiety have demonstrated effectiveness against Salmonella typhi and E. coli, with some compounds showing zones of inhibition between 15–19 mm at concentrations of 500 μg/disk .
  • Structure-Activity Relationship (SAR) : The biological activity of thiazole derivatives is heavily influenced by their structural components. Substituents on the thiazole ring and the nature of the amino groups significantly affect their potency. For instance, the incorporation of halogen atoms or additional functional groups can enhance their interaction with biological targets .

Case Studies

  • Anticancer Activity : A study evaluated various thiazole derivatives for their cytotoxicity against human cancer cell lines (e.g., A-431 and Jurkat). The most potent compounds were identified through MTT assays, revealing IC50 values significantly lower than standard chemotherapeutics like doxorubicin .
    Compound IDCell LineIC50 (µg/mL)Activity Level
    9A-4311.61 ± 1.92High
    10Jurkat1.98 ± 1.22High
    13Both< DoxorubicinVery High
  • Antimicrobial Activity : Another investigation focused on the antimicrobial efficacy of thiazole derivatives against various bacterial strains. Compounds exhibited varying degrees of inhibition, with certain derivatives showing promising results against resistant strains .
    Compound IDBacterial StrainZone of Inhibition (mm)
    18aSalmonella typhi15
    18bE. coli17
    19S. aureus12

Mechanistic Insights

The mechanism of action for thiazole derivatives often involves the inhibition of key enzymes or pathways in target cells:

  • Cytotoxic Mechanism : Thiazoles may induce apoptosis in cancer cells through mitochondrial pathways or by disrupting microtubule dynamics .
  • Antimicrobial Mechanism : The antimicrobial action is likely due to interference with bacterial cell wall synthesis or function .

Q & A

Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-4-methyl-2-[(3-methylbutyl)amino]-1,3-thiazole-5-carboxamide?

  • Methodology : Multi-step synthesis involving: (i) Preparation of thiazole and aminoalkyl intermediates (e.g., coupling 2-amino-4-methylthiazole with 3-methylbutylamine under reflux in ethanol). (ii) Carboxamide formation via reaction with 2-methoxyethyl isocyanate or chloroformate derivatives.
  • Critical Parameters : Temperature control (20–25°C for coupling reactions), solvent choice (ethanol, dichloromethane), and use of triethylamine as a base to neutralize HCl byproducts .
  • Purification : Recrystallization from ethanol-DMF mixtures or column chromatography .

Q. Which analytical techniques are essential for structural characterization of this compound?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions (e.g., methoxyethyl and 3-methylbutyl groups) and aromaticity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm1^{-1}) .

Q. How can researchers ensure purity and reproducibility during synthesis?

  • Quality Control : Monitor reactions via thin-layer chromatography (TLC).
  • Optimization : Adjust stoichiometry of reagents (e.g., chloroacetyl chloride in dioxane with triethylamine) and reaction time to minimize side products .
  • Yield Enhancement : Use continuous flow reactors for scalable synthesis, as demonstrated for structurally similar thiazoles .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

  • Approach : Systematically modify substituents (e.g., methoxyethyl chain length, 3-methylbutyl group branching) and test against biological targets (e.g., kinases, microbial enzymes).
  • Case Study : Analogous thiazole carboxamides (e.g., Dasatinib) showed that substituents at the 2-amino position critically influence kinase inhibition .
  • Data Analysis : Use IC50_{50} values from enzyme assays and cytotoxicity profiles to prioritize analogs .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Hypothesis Testing : Evaluate if discrepancies arise from assay conditions (e.g., pH, solvent used in cell-based assays) or structural impurities.
  • Cross-Validation : Compare results across multiple assays (e.g., microbial growth inhibition vs. enzymatic activity assays) .
  • Structural Confirmation : Re-synthesize disputed compounds and re-test using standardized protocols .

Q. How can computational methods predict binding interactions with target proteins?

  • Molecular Docking : Model the compound into active sites of target enzymes (e.g., Src/Abl kinases) using software like AutoDock. Validate predictions with mutagenesis studies.
  • Pharmacophore Mapping : Identify key hydrogen-bond donors/acceptors (e.g., carboxamide oxygen) critical for binding, as seen in kinase inhibitors like Dasatinib .

Q. What strategies improve solubility and bioavailability of this hydrophobic thiazole derivative?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or amine) on the methoxyethyl chain while retaining activity .
  • Formulation : Use co-solvents (e.g., PEG 400) or nanoemulsions for in vivo studies, as demonstrated for related thiazoles .

Q. How can researchers investigate the mechanism of action in complex biological systems?

  • Pathway Analysis : Perform transcriptomics/proteomics to identify downstream targets after treatment.
  • Kinase Profiling : Use kinase inhibition panels to identify off-target effects, similar to studies on Dasatinib .
  • Cellular Assays : Measure apoptosis (via caspase-3 activation) or cell cycle arrest (flow cytometry) in cancer cell lines .

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